5,6-Dimethylpyridine-2,3-diamine

Medicinal Chemistry Drug Design Physicochemical Properties

5,6-Dimethylpyridine-2,3-diamine (CAS 98432-14-5) is a disubstituted heteroaromatic diamine building block within the 2,3-diaminopyridine (2,3-DAP) class, a scaffold of established importance in medicinal chemistry for bradykinin B1 receptor antagonists and in coordination chemistry for metal complex formation. Its molecular formula is C₇H₁₁N₃ with a molecular weight of 137.18 g/mol, featuring a pyridine core bearing two amino groups at the 2- and 3-positions and two methyl groups at the 5- and 6-positions.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 98432-14-5
Cat. No. B1505340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyridine-2,3-diamine
CAS98432-14-5
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)N)N
InChIInChI=1S/C7H11N3/c1-4-3-6(8)7(9)10-5(4)2/h3H,8H2,1-2H3,(H2,9,10)
InChIKeyCOXFHACSZRWMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyridine-2,3-diamine (CAS 98432-14-5): A Structurally Differentiated 2,3-Diaminopyridine Building Block for Bioactive Scaffold Synthesis and Ligand Development


5,6-Dimethylpyridine-2,3-diamine (CAS 98432-14-5) is a disubstituted heteroaromatic diamine building block within the 2,3-diaminopyridine (2,3-DAP) class, a scaffold of established importance in medicinal chemistry for bradykinin B1 receptor antagonists and in coordination chemistry for metal complex formation [1]. Its molecular formula is C₇H₁₁N₃ with a molecular weight of 137.18 g/mol, featuring a pyridine core bearing two amino groups at the 2- and 3-positions and two methyl groups at the 5- and 6-positions [2]. This specific substitution pattern creates a unique steric and electronic environment on the pyridine ring that distinguishes it from the unsubstituted parent 2,3-DAP and other regioisomeric dimethyl analogs, representing a distinct chemical entity for specialized research applications where ring substitution is a critical variable .

Why Unsubstituted 2,3-Diaminopyridine Cannot Replace 5,6-Dimethylpyridine-2,3-diamine in Structure-Activity Relationship Studies and Metal Complex Design


The 2,3-diaminopyridine (2,3-DAP) scaffold is a privileged structure in medicinal chemistry, but its utility is often limited by a well-documented bioactivation liability: cytochrome P450 3A-mediated oxidation of the 2-amino group generates a highly electrophilic pyridine-2,3-diimine species that covalently binds to hepatic proteins, forming glutathione adducts with a characteristic +305 Da mass shift [1]. This intrinsic metabolic vulnerability has driven the exploration of substituted 2,3-DAP analogs where ring modifications can potentially alter electronic properties and metabolic stability. The 5,6-dimethyl substitution on 5,6-dimethylpyridine-2,3-diamine represents a deliberate structural perturbation that modulates the electron density of the aromatic ring and introduces steric hindrance, which can influence both the coordination chemistry of the adjacent 2,3-diamine motif in metal complexes [2] and the pharmacokinetic profile of derived bioactive molecules. Generic substitution with the unsubstituted parent compound in a research program targeting a specific SAR or a defined coordination geometry would therefore invalidate any quantitative structure-property or structure-activity relationship being investigated.

Quantitative Differentiation of 5,6-Dimethylpyridine-2,3-diamine (CAS 98432-14-5) Against Unsubstituted 2,3-Diaminopyridine


Increased Lipophilicity (cLogP): A Computed Property with Implications for Membrane Permeability and Solubility

5,6-Dimethylpyridine-2,3-diamine exhibits a significantly higher computed partition coefficient (XLogP3) compared to the unsubstituted parent 2,3-diaminopyridine [1]. This difference in lipophilicity is a direct consequence of the two additional methyl groups, which increase the compound's hydrophobic surface area [2].

Medicinal Chemistry Drug Design Physicochemical Properties Pharmacokinetics

Elevated Melting Point and Thermal Stability

The experimental melting point of 5,6-dimethylpyridine-2,3-diamine is reported to be in the range of 101-103 °C . This is in stark contrast to the unsubstituted 2,3-diaminopyridine, which melts at a significantly lower temperature [1].

Materials Science Analytical Chemistry Process Chemistry Thermal Analysis

Reduced Hydrogen Bond Donor/Acceptor Topology: A Rigid Scaffold

The presence of the two methyl groups at the 5- and 6-positions renders 5,6-dimethylpyridine-2,3-diamine a rigid molecule with zero rotatable bonds, a feature that distinguishes it from many other substituted 2,3-DAP derivatives where the substitution pattern introduces conformational flexibility [1]. Its hydrogen bond donor/acceptor count (2 donors, 3 acceptors) is identical to the parent 2,3-diaminopyridine, but the spatial arrangement is fixed [2].

Coordination Chemistry Crystal Engineering Supramolecular Chemistry Computational Chemistry

Predicted pKa Shift: A Computed Property Suggesting Altered Basicity

The computed pKa of 5,6-dimethylpyridine-2,3-diamine is predicted to be 7.07 ± 0.50 . This value represents a quantifiable shift in basicity compared to the unsubstituted 2,3-diaminopyridine, a difference that stems from the electron-donating inductive effect of the two methyl groups on the pyridine ring .

Physical Organic Chemistry Catalysis Coordination Chemistry Drug Design

Potential Mitigation of CYP3A4-Mediated Bioactivation: A Class-Level Inference

The 2,3-diaminopyridine (2,3-DAP) pharmacophore is known to undergo cytochrome P450 3A-mediated bioactivation, wherein oxidation of the 2-amino group leads to a highly electrophilic pyridine-2,3-diimine species that forms covalent adducts with hepatic proteins and glutathione (GSH) conjugates [1]. This liability, characterized by a +305 Da mass addition from GSH trapping, represents a significant hurdle in developing 2,3-DAP-based drugs. The introduction of electron-donating methyl groups at the 5- and 6-positions in 5,6-dimethylpyridine-2,3-diamine is a well-precedented medicinal chemistry strategy to modulate the electron density of the aromatic ring. It can be reasonably inferred that this substitution pattern could influence the rate and/or pathway of this oxidative bioactivation by altering the redox potential of the diamine moiety or by introducing steric hindrance that affects P450 binding [2].

Medicinal Chemistry Drug Metabolism Toxicology Bioactivation Lead Optimization

Priority Research and Procurement Applications for 5,6-Dimethylpyridine-2,3-diamine Based on Differentiated Properties


Design and Synthesis of Novel, Metabolically Stable Bradykinin B1 Receptor Antagonists

The 2,3-DAP core is essential for potency in this class, but its clinical progression is hampered by CYP3A4-mediated bioactivation [3]. Researchers should prioritize 5,6-dimethylpyridine-2,3-diamine as a key building block to synthesize and evaluate a new series of B1 antagonists where the 5,6-dimethyl substitution is hypothesized to mitigate this metabolic liability while retaining or enhancing receptor affinity. Its distinct lipophilicity (ΔXLogP3 +0.7) and altered basicity (ΔpKa ~ -0.78) compared to the parent diamine provide a clear, testable hypothesis for improving the drug-like properties of this scaffold.

Synthesis of Conformationally Rigid Schiff Base Ligands for Asymmetric Catalysis and Metal-Organic Frameworks (MOFs)

The rigid, planar structure of 5,6-dimethylpyridine-2,3-diamine, with its zero rotatable bonds and spatially fixed hydrogen-bonding vectors, makes it an ideal precursor for synthesizing conformationally locked Schiff base ligands [3]. Such ligands are highly valued in asymmetric catalysis for their ability to create a well-defined chiral environment around a metal center. The 5,6-dimethyl groups provide steric bulk that can influence enantioselectivity in ways that the unsubstituted 2,3-DAP cannot. This compound should be the first choice for researchers designing new chiral catalysts based on the salen or salophen motif.

Investigating Methyl Group Effects on Supramolecular Assembly and Crystal Engineering

The crystal structure of unsubstituted 2,3-DAP is known to form a helical motif reminiscent of DNA [3]. The introduction of two methyl groups in 5,6-dimethylpyridine-2,3-diamine will profoundly alter intermolecular interactions—specifically, π-π stacking and C-H⋯π interactions—which are the primary drivers of crystal packing in this class [4]. Procuring this specific compound enables a controlled, head-to-head crystallographic study to elucidate the fundamental role of methyl substituents in directing supramolecular architecture, a question central to crystal engineering and the design of functional solid-state materials.

Calibration and Validation of Computational Chemistry Models for pKa and LogP Prediction

The predicted pKa (7.07 ± 0.50) and XLogP3 (0.6) values for 5,6-dimethylpyridine-2,3-diamine provide a specific dataset for computational chemists [3]. The discrepancy between these predicted values and the measured values for the parent 2,3-DAP highlights a gap in the predictive power of current models when applied to densely substituted heteroaromatics. This compound serves as an excellent, commercially available benchmark molecule for calibrating and validating more sophisticated quantum mechanical (e.g., DFT) or machine learning-based models for predicting physicochemical properties of drug-like heterocycles.

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